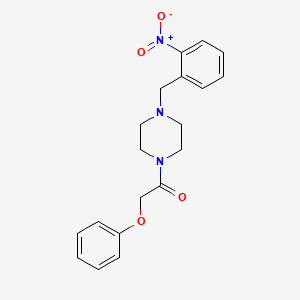
1-(2-fluorophenyl)-4-(4-pyridinylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorophenyl)-4-(4-pyridinylmethyl)piperazine, also known as 2-F-PPP, is a psychoactive drug that belongs to the class of piperazine derivatives. It is a potent stimulant that has gained popularity among the research community due to its unique pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 1-(2-fluorophenyl)-4-(4-pyridinylmethyl)piperazine is not fully understood. However, it is believed to act as a reuptake inhibitor of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in increased stimulation and euphoria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to other stimulants such as amphetamines and cocaine. It increases heart rate, blood pressure, and body temperature. It also increases dopamine and serotonin levels in the brain, leading to increased stimulation and euphoria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-fluorophenyl)-4-(4-pyridinylmethyl)piperazine in lab experiments is its potency and selectivity. It has a high affinity for dopamine and serotonin transporters, making it a useful tool for studying the mechanisms of these neurotransmitters. However, one limitation is its potential for abuse and addiction, which can make it difficult to control in lab settings.
Direcciones Futuras
There are several future directions for the research of 1-(2-fluorophenyl)-4-(4-pyridinylmethyl)piperazine. One area of interest is its potential as a treatment for depression and other mood disorders. Additionally, there is interest in developing new drugs that target the dopamine and serotonin systems based on the structure of this compound. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
In conclusion, this compound is a potent stimulant that has gained popularity among the research community due to its unique pharmacological properties. Its use in lab experiments has provided valuable insights into the mechanisms of dopamine and serotonin neurotransmission. However, further research is needed to fully understand its potential therapeutic applications and to develop new drugs based on its structure.
Métodos De Síntesis
The synthesis of 1-(2-fluorophenyl)-4-(4-pyridinylmethyl)piperazine involves the reaction of 1-(2-fluorophenyl)piperazine with 4-pyridinemethanol in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in water and organic solvents. The purity of the compound can be increased through recrystallization and chromatography techniques.
Aplicaciones Científicas De Investigación
1-(2-fluorophenyl)-4-(4-pyridinylmethyl)piperazine has been widely used in the research community due to its unique pharmacological properties. It has been shown to have potent dopaminergic and serotonergic activity, making it a useful tool for studying the mechanisms of action of these neurotransmitters. Additionally, this compound has been used as a model compound for developing new drugs that target the dopamine and serotonin systems.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-4-(pyridin-4-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3/c17-15-3-1-2-4-16(15)20-11-9-19(10-12-20)13-14-5-7-18-8-6-14/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIYHCWZQWHBBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-ethyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B5005622.png)
![3-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}pyridine](/img/structure/B5005623.png)
![N~2~-(3-chlorophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5005629.png)
![ethyl 6'-amino-5'-cyano-2-oxo-2'-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B5005635.png)
![5-{2-[2-(4-bromophenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5005653.png)

![2-[(2-fluorobenzoyl)amino]-N-1-naphthyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5005659.png)
![1-[2-(2,4-dichloro-6-methylphenoxy)ethyl]piperidine oxalate](/img/structure/B5005665.png)
![2-bromo-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5005666.png)

![1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)azocane](/img/structure/B5005685.png)
![ethyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5005692.png)

![1-(2,6-difluorobenzyl)-N-[3-(methylthio)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5005716.png)